N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole and an indole moiety
Preparation Methods
The synthesis of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps:
Cyclocarbonylation of 1,2-diaminobenzenes: This step involves the formation of the benzimidazole ring.
Formation of the indole moiety: This can be achieved through various synthetic routes, including the Fischer indole synthesis.
Coupling of the benzimidazole and indole moieties: This step involves the formation of the final compound through a series of condensation reactions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities, such as enzyme inhibition and antimicrobial effects.
Indole derivatives: These compounds share the indole moiety and are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in the combination of both benzimidazole and indole moieties, which can lead to synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C22H23N5O5 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O5/c1-27-15(9-12-10-16(30-2)19(31-3)20(32-4)18(12)27)21(29)23-11-17(28)26-22-24-13-7-5-6-8-14(13)25-22/h5-10H,11H2,1-4H3,(H,23,29)(H2,24,25,26,28) |
InChI Key |
HHRWNOXESSVAII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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